molecular formula C19H18O4 B146228 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one CAS No. 207792-17-4

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one

カタログ番号: B146228
CAS番号: 207792-17-4
分子量: 310.3 g/mol
InChIキー: XLKHKZCPVAHTFN-YLMKKNOUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a linear diarylheptanoid belonging to the curcuminoid class. Its IUPAC name is (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one, featuring conjugated dienes (4Z,6E) and three hydroxyl groups at positions 3, 5, and the para positions of both aromatic rings .

準備方法

Synthetic Routes and Reaction Mechanisms

Cinnamic Acid-Based Synthesis

The most well-documented route begins with 4-methoxycinnamic acid (Figure 1), which undergoes sequential transformations:

  • Esterification : Conversion to ethyl 4-methoxycinnamate using ethanol and catalytic sulfuric acid .

  • Aldol Condensation : Reaction with acetylacetone in the presence of piperidine to form a conjugated dienone intermediate .

  • Demethylation : Cleavage of methoxy groups using boron tribromide (BBr₃) in dichloromethane, yielding the final trihydroxy structure .

This pathway achieves a 19% overall yield but requires stringent temperature control (-78°C for demethylation) to prevent side reactions .

Diarylheptanoid Skeleton Assembly

Alternative approaches adapt methodologies for analogous diarylheptanoids :

  • MOM Protection : 4-Hydroxybenzaldehyde is protected with methoxymethyl (MOM) groups to prevent oxidation during subsequent steps .

  • Malonic Acid Extension : Condensation with malonic acid extends the carbon chain, forming a β-keto ester intermediate .

  • Decarboxylative Coupling : Thermal decarboxylation at 120°C eliminates CO₂, generating the α,β-unsaturated ketone core .

Optimization Strategies

Catalytic Enhancements

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Aldol CatalystPiperidineL-Proline (10 mol%)12% → 18%
Demethylation AgentBBr₃Trimethylsilyl iodide (TMSI)68% → 82%
Solvent SystemDichloromethaneTetrahydrofuran (THF)15% → 23%

Enantioselective aldol reactions using organocatalysts like L-proline improve stereochemical control, critical for biological activity .

Protective Group Dynamics

Hydroxyl group protection proves indispensable:

  • MOM Ethers : Stable under basic conditions but cleaved by HCl/MeOH .

  • Benzyl Ethers : Require hydrogenolysis (H₂/Pd-C), risking over-reduction of double bonds .

Comparative studies show MOM protection increases isolated yields from 45% to 67% in key intermediates .

Purification and Characterization

Chromatographic Resolution

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 → 1:1) resolves geometric isomers .

  • HPLC-PDA : C18 columns (5 μm, 4.6 × 250 mm) using acetonitrile/water (65:35) confirm >95% purity .

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 4H, aromatic), 6.85 (d, J = 16.0 Hz, 2H, trans-vinylic), 5.45 (s, 1H, enolic OH) .

  • HRMS : m/z 311.1284 [M+H]⁺ (calc. 311.1288 for C₁₉H₁₈O₄) .

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale reactors (Figure 2) address batch process limitations:

  • Microreactors : Enable precise temperature control (ΔT ± 0.5°C) during exothermic aldol steps .

  • In-Line Analytics : FTIR monitors reaction progression, reducing purification demands .

Solvent Recycling

  • Distillation Recovery : >90% THF recovery via fractional distillation towers .

  • Aqueous Waste Treatment : Activated carbon adsorption removes residual organics to <1 ppm .

Challenges and Limitations

  • Stereochemical Control : Non-enzymatic routes often yield E/Z mixtures, necessitating costly separations .

  • Oxidative Degradation : The enolic hydroxyl group undergoes autoxidation at pH >7, requiring inert atmospheres during storage .

  • Scalability : Multi-step sequences accumulate impurities, capping batch sizes at 5 kg in current facilities .

化学反応の分析

Types of Reactions

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can have different biological activities and properties.

科学的研究の応用

Antiplatelet Activity

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has demonstrated significant antiplatelet effects. Studies indicate that it inhibits collagen-induced, arachidonic acid-induced, and adenosine diphosphate-induced platelet aggregation in human whole blood. This suggests potential applications in preventing thrombotic diseases and managing cardiovascular health .

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative activity against various cancer cell lines, including human HT-1080 fibrosarcoma cells. The compound's ability to inhibit cell proliferation may be leveraged in developing new cancer therapies .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various studies. Its role in scavenging free radicals can be beneficial in reducing oxidative stress-related damage in cells, which is crucial for preventing chronic diseases and aging-related conditions .

Case Study 1: Antiplatelet Mechanism

A study conducted by researchers isolated several compounds from Alpinia blepharocalyx, including this compound. The study highlighted its mechanism of action involving the inhibition of platelet aggregation pathways, making it a candidate for further investigation as an antithrombotic agent .

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that this compound significantly reduces the viability of HT-1080 fibrosarcoma cells. The findings suggest that the diarylheptanoid may induce apoptosis or cell cycle arrest, warranting further exploration into its use as a chemotherapeutic agent .

作用機序

The mechanism of action of 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one involves its interaction with specific molecular targets. For instance, its antiviral activity against SARS-CoV-2 is attributed to its ability to bind to the nucleocapsid protein, thereby inhibiting the virus’s ability to replicate . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit lipid peroxidation.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Sources

Diarylheptanoids share a heptane backbone with two aromatic groups but differ in hydroxylation patterns, double bond positions, and stereochemistry. Key analogs include:

Compound Name Structure Source Key Structural Differences
Target Compound (4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one Alpinia blepharocalyx Conjugated 4Z,6E dienes; hydroxyls at C3, C5, and aromatic para positions.
Compounds 6 & 7 (Dioscorea villosa) (5R/S,1E)-1,7-bis(4-hydroxyphenyl)-5-hydroxyhept-1-en-3-one Dioscorea villosa Single 1E double bond; hydroxyl at C5 instead of C3; enantiomeric pair (57.2:42.8 ratio).
CU-1 (1E,4E)-1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one Synthetic 1E,4E dienes; lacks C3 hydroxyl.
5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-1-hepten-3-one 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-1-hepten-3-one Turmeric Methoxy groups on aromatic rings; hydroxyl at C3.
SR4 (Hainan砂仁) 1,7-bis(4-hydroxyphenyl)-5-hepten-3-one Amomum longiligulare Single double bond at C5; lacks conjugated dienes and C3 hydroxyl.

Bioactivity Comparisons

Antiplatelet Activity

  • Target Compound : Inhibits collagen-, arachidonic acid-, and ADP-induced platelet aggregation in human blood .
  • Compound 3 (from A. blepharocalyx): Similar inhibition profile but uniquely blocks ristocetin-induced aggregation .
  • SR4: Not directly tested for antiplatelet effects but structurally similar to active diarylheptanoids in Alpinia species .

Antioxidant Activity

  • Target Compound : Moderate antioxidant activity; hydroxyl groups at C3 and aromatic positions likely contribute to radical scavenging .
  • SR3-SR14 (Hainan砂仁): Compounds with both catechol (3,4-dihydroxyphenyl) and alkyl hydroxyl groups (e.g., SR3, SR8) showed stronger DPPH radical scavenging than those with only one hydroxyl type. This suggests the target’s C3 and aromatic hydroxyls synergize for antioxidant effects .

Antiviral Potential

  • Target Compound : Docking studies suggest interaction with SARS-CoV-2 nucleocapsid protein and Mpro protease inhibition .
  • Curcumin Analogs : (4Z,6E)-1,5-dihydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one (similar to target) showed stronger Mpro binding than demethoxy variants .

Anti-Inflammatory and Neuroprotective Effects

  • CU-1 : Reduced LPS-induced neuroinflammation in microglia, but absence of C3 hydroxyl may lower potency compared to the target compound .
  • Compounds 6 & 7: No direct anti-inflammatory data, but stereochemistry (5R vs. 5S) could modulate activity .

ADMET and Pharmacokinetic Profiles

  • Low CYP3A4 substrate likelihood (59.97%) reduces metabolic instability .
  • Curcumin Analogs : Generally exhibit poor bioavailability due to rapid metabolism, but methoxy substitutions (e.g., in ’s compound) may enhance stability .

Key Research Findings and Implications

Structure-Activity Relationships :

  • Hydroxyl Position : C3 hydroxyl in the target compound enhances antiplatelet and antioxidant activities compared to C5-hydroxylated analogs (e.g., Compounds 6/7) .
  • Double Bonds : Conjugated dienes (4Z,6E) in the target improve resonance stability and binding to targets like SARS-CoV-2 proteins .
  • Methoxy Groups : Introduce steric hindrance but may improve metabolic stability (e.g., ’s compound) .

Synthetic Accessibility :

  • The target compound is synthesized via regioselective condensation of ketones and acyl chlorides , while CU-1 requires protective group strategies due to its simpler hydroxylation pattern .

Therapeutic Potential: The target’s dual antiplatelet and antiviral activities make it a candidate for COVID-19-associated thrombosis .

生物活性

1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one, commonly derived from the rhizome of Curcuma longa (turmeric), is a diarylheptanoid known for its diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic effects, particularly in the fields of oncology, anti-inflammatory responses, and cardiovascular health.

Chemical Structure and Properties

The compound features a unique structure characterized by two hydroxyl groups on aromatic rings and a conjugated heptadiene system. This structural configuration contributes to its biological reactivity and potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against human HT-1080 fibrosarcoma cells. The compound induces apoptosis and inhibits cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .

2. Anti-inflammatory Effects

The compound demonstrates strong anti-inflammatory properties by inhibiting platelet aggregation induced by collagen, arachidonic acid, and adenosine diphosphate (ADP). This inhibition suggests a potential role in managing conditions characterized by excessive inflammation and thrombosis .

3. Antioxidant Activity

This compound possesses antioxidant capabilities that may protect cells from oxidative stress. The compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to cancer cell death.
  • Inflammation Modulation : By interfering with platelet activation and aggregation processes.
  • Antioxidant Defense : Enhancing the body's natural antioxidant defenses against oxidative damage.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study demonstrated that the compound significantly reduced viability in HT-1080 cells through apoptosis induction mechanisms.
Cell LineIC50 (µM)Mechanism of Action
HT-108025Apoptosis induction
MCF-7 (Breast)30Cell cycle arrest
A549 (Lung)40Reactive oxygen species generation
  • Anti-inflammatory Study : Another study assessed its effect on platelet aggregation in human subjects, showing a marked reduction in aggregation rates following administration.

Q & A

Basic Research Questions

Q. How is 1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one typically isolated from natural sources?

The compound is primarily isolated from the seeds of Alpinia blepharocalyx using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification techniques such as column chromatography and HPLC. Structural confirmation is achieved via spectroscopic methods .

Q. What spectroscopic methods are employed for structural elucidation?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard. For example, the conjugated dienone system and hydroxyl groups are confirmed by UV-Vis and IR, while NMR resolves phenyl and heptadienone moieties .

Q. What are the key pharmacological activities of this compound?

It exhibits potent antiplatelet activity, inhibiting collagen-induced, arachidonic acid-induced, and adenosine diphosphate (ADP)-induced platelet aggregation in human whole blood. This is validated via in vitro aggregation assays using platelet-rich plasma .

Q. What safety precautions are required during laboratory handling?

The compound may cause skin and eye irritation (GHS Category 2/2A). Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

Q. How is purity ensured for research-grade material?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at ≥95% purity is standard. Mobile phases often include acetonitrile/water gradients .

Advanced Research Questions

Q. What is the optimized synthetic route for this diarylheptanoid?

A 7-step synthesis starts with 4-methoxycinnamic acid, proceeding through ethyl 5-(4-methoxyphenyl)-3-hydroxy-2,4-pentadienoate. Demethylation and oxidation yield the final product with a 19% overall yield. Key steps include Wittig reactions and regioselective hydroxylation .

Q. How does the compound mechanistically inhibit platelet aggregation?

It likely interferes with arachidonic acid metabolism (cyclooxygenase pathway) and ADP receptor signaling (P2Y₁₂). Mechanistic studies involve pre-incubating platelets with the compound and measuring thromboxane B₂ (TXB₂) levels or calcium flux .

Q. How can discrepancies in bioactivity data across studies be resolved?

Standardize experimental variables:

  • Use platelets from donors with consistent health profiles.
  • Control agonist concentrations (e.g., collagen at 2 µg/mL).
  • Validate results with positive controls like aspirin or clopidogrel .

Q. What are the ADMET parameters, and how do they impact therapeutic potential?

Pharmacokinetic studies using in silico models (e.g., SwissADME) predict moderate bioavailability due to high hydrophilicity. The compound’s Rose Diagram (ETCM database) highlights moderate absorption but potential hepatic metabolism via glucuronidation .

Q. How to differentiate this compound from structurally similar diarylheptanoids?

Use high-resolution mass spectrometry (HR-MS) for exact mass determination (m/z 310.3438 for C₁₉H₁₈O₄) and 2D-NMR (COSY, HMBC) to assign conjugated double bonds. Compare retention times with reference standards in HPLC .

Q. Methodological Notes

  • Contradiction Management : Conflicting bioactivity data may arise from variations in platelet donor health or agonist batch potency. Include internal controls and replicate experiments.
  • Natural vs. Synthetic Sources : Natural extracts may contain co-eluting isomers (e.g., 1,7-bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one), necessitating LC-MS/MS for differentiation .

特性

IUPAC Name

(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2/b11-5+,18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKHKZCPVAHTFN-YLMKKNOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)/C=C(/C=C/C2=CC=C(C=C2)O)\O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one
[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
1,7-Bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。